molecular formula C20H21N3O3 B5217022 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide

Cat. No. B5217022
M. Wt: 351.4 g/mol
InChI Key: RLWIYZJLKXYWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide, commonly known as BMF-5, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BMF-5 is a furan-based compound that belongs to the class of N-substituted amides. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of BMF-5 is not fully understood, but several studies have suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. BMF-5 has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and proliferation. The compound has also been shown to inhibit the activity of the protein Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
BMF-5 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. BMF-5 has also been shown to reduce the levels of certain inflammatory cytokines, suggesting that the compound may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMF-5 is its potential applications in cancer research. The compound has been shown to be effective in inhibiting the proliferation of cancer cells and inducing apoptosis. However, one of the limitations of BMF-5 is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BMF-5. One of the main areas of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of the specific enzymes and proteins that are targeted by BMF-5 and the elucidation of the compound's mechanism of action. Additionally, further studies are needed to determine the potential applications of BMF-5 in the treatment of neurodegenerative diseases and other conditions.

Synthesis Methods

The synthesis of BMF-5 has been reported in several research articles. One of the most common methods involves the reaction of 2-chloromethyl-3-pyridine with benzyl(methyl)amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 5-methoxy-2-furoic acid to obtain BMF-5. Other methods involve the use of different reagents and conditions, such as the use of palladium catalysts or microwave irradiation.

Scientific Research Applications

BMF-5 has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. BMF-5 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methoxyfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-23(14-15-7-4-3-5-8-15)19-16(9-6-12-21-19)13-22-20(24)17-10-11-18(25-2)26-17/h3-12H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWIYZJLKXYWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide

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